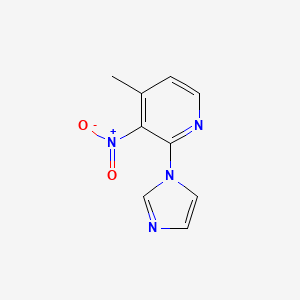
2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide" is a chemical compound that has garnered interest in scientific research due to its structure and potential applications. It belongs to a class of compounds known for their diverse chemical and physical properties, making them subjects of various studies.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For instance, Gul et al. (2017) describe the preparation of related compounds by converting aryl/aralkyl organic acids into esters, hydrazides, and then into the desired acetamides. The synthesis typically involves the use of reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of similar acetamides often features intricate hydrogen bonding and other intermolecular interactions. For example, Narayana et al. (2016) investigated the crystal structures of related compounds, revealing a network of N—H⋯O and C—H⋯O hydrogen bonds, along with C—Cl⋯π(arene) interactions (Narayana et al., 2016).
科学的研究の応用
Synthesis and Chemical Properties
Research on similar compounds focuses on their synthesis, structural analysis, and chemical reactivity. For instance, studies have explored the development of chemoselective N-acylation reagents and the fundamental understanding of chiral axes in acyclic imide-Ar bond rotations. Such research is fundamental in pharmaceutical chemistry for the design of more effective and selective synthetic pathways for drug development. The exploration of chiral ligands and their application in asymmetric synthesis further illustrates the importance of these compounds in the synthesis of pharmacologically active agents (K. Kondo & Y. Murakami, 2001).
Pharmacological Evaluation
Pharmacological evaluations of similar compounds have shown a variety of biological activities, such as antimicrobial properties. For example, Schiff bases of diphenylamine derivatives, which share structural motifs with the compound , have been synthesized and tested for their antibacterial activity against various pathogens. This suggests that similar compounds could be explored for their potential therapeutic applications, highlighting the importance of conducting detailed pharmacological assessments to uncover their full spectrum of biological activities (Rohit Kumar, Sushil Kumar, & M. Khan, 2020).
Environmental Impact and Toxicity Studies
The environmental impact and toxicity of chemically related compounds, such as chlorophenols and phenoxyacetic acid herbicides, have been extensively studied. These studies are crucial for understanding the potential risks associated with the use and disposal of chemical compounds. They provide valuable data on the persistence, bioaccumulation, and toxic effects of these compounds on aquatic life and ecosystems, guiding the development of safer and more environmentally friendly chemicals (K. Krijgsheld & A. D. Gen, 1986).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-5-1-16(2-6-18)15-22(28)24-19-7-3-17(4-8-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFBZUKCYYEVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)
![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)
![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)
![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)






![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)
